molecular formula C20H23NO4S B5400329 propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5400329
M. Wt: 373.5 g/mol
InChI Key: ZCCOUEOPEPMHCK-VQHVLOKHSA-N
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Description

Propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C20H23NO4S and a molecular weight of 373.47 g/mol . This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a furan ring, which is an oxygen-containing heterocycle. The presence of these heterocycles makes the compound interesting for various chemical and biological applications.

Preparation Methods

The synthesis of propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. Typically, the synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The furan and benzothiophene rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and furan-containing compounds. Some examples are:

These compounds share similar structural features but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity

Properties

IUPAC Name

propyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-3-10-25-20(23)18-15-8-6-13(2)12-16(15)26-19(18)21-17(22)9-7-14-5-4-11-24-14/h4-5,7,9,11,13H,3,6,8,10,12H2,1-2H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCOUEOPEPMHCK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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